molecular formula C12H17Cl2NO B2699061 1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride CAS No. 1258208-30-8

1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride

Cat. No. B2699061
CAS RN: 1258208-30-8
M. Wt: 262.17
InChI Key: PBAWSKCOTREKMM-UHFFFAOYSA-M
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Description

1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride, also known as CTP, is a chemical compound that has been widely used in scientific research. It is a quaternary ammonium salt that has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride is not fully understood, but it is believed to act on the GABAergic system in the brain. It has been shown to increase the release of GABA, an inhibitory neurotransmitter, and to decrease the activity of excitatory neurotransmitters such as glutamate. This leads to an overall decrease in neuronal activity and can result in seizures.
Biochemical and Physiological Effects:
1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride has been shown to induce seizures in animal models, which can result in changes in brain function and behavior. It has also been shown to affect the cardiovascular system, causing changes in heart rate and blood pressure. 1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride has been shown to increase the release of stress hormones such as cortisol and to affect the immune system.

Advantages and Limitations for Lab Experiments

1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride has been widely used in scientific research due to its ability to induce seizures in animal models. This allows researchers to study the effects of seizures on the brain and to test the efficacy of anticonvulsant drugs. However, the use of 1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride in lab experiments is limited by its potential toxicity and the need for specialized equipment and training to handle the compound safely.

Future Directions

There are several future directions for research on 1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride. One area of research is the development of new anticonvulsant drugs based on the mechanism of action of 1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride. Another area of research is the investigation of the role of 1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride in the development of epilepsy and other neurological disorders. Finally, research into the potential therapeutic uses of 1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride in the treatment of depression and anxiety is also an area of interest.
Conclusion:
In conclusion, 1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride is a chemical compound that has been widely used in scientific research. Its ability to induce seizures in animal models has made it a valuable tool for studying the effects of seizures on the brain and for testing the efficacy of anticonvulsant drugs. The mechanism of action of 1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride is not fully understood, but it is believed to act on the GABAergic system in the brain. While there are limitations to the use of 1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride in lab experiments, there are several future directions for research on this compound.

Synthesis Methods

The synthesis of 1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride can be achieved through various methods, including the reaction of 2-chloroethylpyridine with tetrahydropyran in the presence of hydrogen chloride gas. Another method involves the reaction of 2-chloroethylpyridine with tetrahydropyran in the presence of a base such as potassium carbonate or sodium hydroxide. The resulting product is then quaternized with methyl iodide or another quaternizing agent to form 1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride.

Scientific Research Applications

1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride has been widely used in scientific research due to its ability to induce seizures in animal models. It has been used to study the effects of seizures on the brain and to test the efficacy of anticonvulsant drugs. 1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride has also been used to study the effects of seizures on the cardiovascular system and to investigate the role of neurotransmitters in seizure activity.

properties

IUPAC Name

1-(2-chloroethyl)-4-(oxan-4-yl)pyridin-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClNO.ClH/c13-5-8-14-6-1-11(2-7-14)12-3-9-15-10-4-12;/h1-2,6-7,12H,3-5,8-10H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAWSKCOTREKMM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC=[N+](C=C2)CCCl.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride

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